1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that features a urea linkage. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of ethoxy and methoxy groups, along with the pyrrolidinone ring, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of an appropriate amine with a ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the pyrrolidinone intermediate with a methoxyphenyl derivative, often using a coupling reagent.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions:
Oxidation: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Oxidation: Oxidized derivatives of the ethoxy and methoxy groups.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its urea linkage.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and pyrrolidinone ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-((1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the combination of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidinone ring also adds to its structural complexity and potential for diverse interactions with biological targets.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-19-7-5-4-6-18(19)23-21(26)22-13-15-12-20(25)24(14-15)16-8-10-17(27-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHKQRHHHAHNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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